molecular formula C7H7BF3KO B1592792 Potassium (2-Methoxyphenyl)trifluoroborate CAS No. 236388-46-8

Potassium (2-Methoxyphenyl)trifluoroborate

Cat. No. B1592792
M. Wt: 214.04 g/mol
InChI Key: IXJPOOXJHKETAZ-UHFFFAOYSA-N
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Description

Potassium (2-Methoxyphenyl)trifluoroborate, also known as PMTF, is a salt of potassium and 2-methoxyphenyl trifluoroborate, a strong anion. PMTF is a colorless solid that is soluble in water and other organic solvents. PMTF is used in a variety of scientific fields, including organic chemistry, biochemistry, and materials science. It is a versatile reagent that is used in a variety of reactions and processes, such as the synthesis of organic compounds, the preparation of catalysts, and the synthesis of polymers. In addition, PMTF is used in a variety of biochemical and physiological studies, such as the investigation of enzyme activities and the study of protein-ligand interactions.

Scientific Research Applications

  • Asymmetric Conjugate Arylation Potassium aryloxymethyltrifluoroborates, including variants like potassium (2-methoxyphenyl)trifluoroborate, are used in asymmetric conjugate arylation. This process involves reacting with α,β-unsaturated carbonyl compounds under a chiral diene-rhodium catalyst. It introduces 2-methoxyaryl groups at the β-position with high enantioselectivity and yields. This reaction is valuable in synthetic chemistry due to the wide availability of phenol derivatives (Ming & Hayashi, 2016).

  • Suzuki Cross-Coupling Reactions Potassium (2-methoxyphenyl)trifluoroborate is employed in Suzuki cross-coupling reactions. These reactions are notable for their ease, high yields, and the stability of the trifluoroborates, which are air- and moisture-stable solids that can be stored indefinitely. Functional groups are well-tolerated in these reactions, which are catalyzed by palladium in the presence of various bases (Molander & Rivero, 2002).

  • Cross-Coupling in Aqueous Media Another application involves cross-coupling potassium aryltrifluoroborates with aryl and heteroaryl chlorides in aqueous media. This process, catalyzed by an oxime-derived palladacycle, is performed under phosphine-free conditions and includes the arylation of allyl and benzyl chlorides (Alacid & Nájera, 2008).

  • Characterization Studies Characterization studies of similar trifluoroborate salts, like potassium 2-phenylacetyl-trifluoroborate, have been conducted using various spectroscopic methods. These studies help understand the structural and chemical properties in different phases and contribute to the broader understanding of potassium trifluoroborates (Iramain et al., 2020).

  • Metalation of Aryl Bromides In the synthesis of aryl bromides, potassium trifluoroborate moieties are subjected to lithium-halogen exchange reactions. This process demonstrates the potential of potassium (2-methoxyphenyl)trifluoroborate in the formation of various organic compounds, including alcohols, under optimized conditions (Molander & Ellis, 2006).

  • phenyl)trifluoroborate, has been explored. This process involves the oxidation of hydroxyl groups with the retention of the trifluoroborate moiety, demonstrating the compound's utility in various cross-coupling reactions like Suzuki-Miyaura cross-coupling (Molander & Petrillo, 2006).
  • Defect Passivation in Solar Cells In the field of renewable energy, specifically in perovskite solar cells, potassium (2-methoxyphenyl)trifluoroborate has been used for defect passivation. This process involves the reduction of non-radiative recombination centers in perovskite films, thereby improving device efficiency and eliminating hysteresis. The compound's functional groups contribute to this effect (Gao et al., 2022).

  • Designable Aryltrifluoroborate Anions Aryltrifluoroborate anions, which include variants like potassium (2-methoxyphenyl)trifluoroborate, have been synthesized to create novel alkali metal salts. These salts display unique physicochemical characteristics, particularly in terms of thermal properties, demonstrating the compound's versatility in chemical synthesis and material science (Iwasaki et al., 2016).

properties

IUPAC Name

potassium;trifluoro-(2-methoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJPOOXJHKETAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635604
Record name Potassium trifluoro(2-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2-Methoxyphenyl)trifluoroborate

CAS RN

236388-46-8
Record name Potassium trifluoro(2-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-methoxyphenyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GA Molander, LN Cavalcanti - The Journal of organic chemistry, 2011 - ACS Publications
A method for the oxidation of organotrifluoroborates using Oxone was developed. A variety of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates were converted into the corresponding …
Number of citations: 146 pubs.acs.org
TN Nguyen - 2019 - search.proquest.com
Firstly, a novel and practical homoconjugate addition of alkenyl, alkynyl, and aryl/heteroaryl trifluoroborates to arylated cyclopropyl ketones to synthesize challenging γ, γ-disubstituted …
Number of citations: 2 search.proquest.com
C Minard, C Palacio, K Cariou… - European Journal of …, 2014 - Wiley Online Library
The various parameters that would permit selective Suzuki–Miyaura monocouplings of symmetrical dihaloarenes were studied. High selectivity and efficiency can be obtained for a …

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